molecular formula C9H5F3N2O2 B15258633 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B15258633
M. Wt: 230.14 g/mol
InChI Key: MCFIXPHJVWQMAF-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 1281972-92-6) is a high-value chemical building block for research and development. This heterocyclic compound features a carboxylic acid functional group, making it a versatile precursor for the synthesis of diverse derivatives, particularly through amide bond formation. The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry and agrochemical research . Its structure, incorporating a metabolically stable trifluoromethyl group, is often explored to enhance the physicochemical properties of lead compounds, such as their lipophilicity and membrane permeability . Researchers utilize this compound in the design and synthesis of novel molecules for evaluating biological activities. While specific bioactivity data for this exact compound may be limited, its structural motif is frequently investigated for potential nematicidal and fungicidal applications in agrochemistry . Furthermore, related imidazo[1,2-a]pyridine derivatives are studied as modulators of biological targets, such as the 5-HT2A serotonin receptor, indicating the scaffold's relevance in pharmaceutical development . The compound is offered exclusively for research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material in accordance with best laboratory practices.

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-6(8(15)16)7-13-1-2-14(7)4-5/h1-4H,(H,15,16)

InChI Key

MCFIXPHJVWQMAF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction of 5-(Trifluoromethyl)pyridin-2-amine with Ethyl Bromopyruvate

A foundational method involves reacting 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate in a mixed solvent system of 1,2-dimethoxyethane and methanol at 80°C for 14 hours, yielding ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (42% yield). While this approach installs the trifluoromethyl group at position 6, the carboxylic ester at position 2 necessitates post-synthetic modification for relocation to position 8.

Regiochemical Challenges in Imidazo[1,2-a]pyridine Formation

The inherent regioselectivity of cyclocondensation limits direct access to 8-carboxylic acid derivatives. Computational studies suggest that electron-withdrawing groups like trifluoromethyl at position 6 deactivate the pyridine ring, hindering nucleophilic attack at position 8. Alternative α-haloketones with pre-installed carboxylate directing groups remain unexplored but could theoretically bias cyclization toward position 8.

Halogenation and Subsequent Carboxylation Strategies

Halogenation at position 8 followed by metal-catalyzed carboxylation emerges as a viable route.

Chlorination at Position 8

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS 353258-35-2) serves as a key intermediate. Chlorination likely occurs via electrophilic aromatic substitution using N-chlorosuccinimide under acidic conditions, though specific protocols remain proprietary. The chlorine atom at position 8 provides a handle for further functionalization.

Palladium-Catalyzed Carbonylation

Iodination at position 8, as demonstrated in the synthesis of 3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, could enable carboxylation via carbon monoxide insertion. A hypothetical pathway involves:

  • Iodination using N-iodosuccinimide in acetic acid.
  • Palladium-catalyzed carbonylation with Mo(CO)₆ under 1 atm CO at 100°C.
    This method remains speculative but draws support from analogous imidazo[1,2-a]pyridine carboxylations.

Hydrolysis of Pre-Existing Esters and Nitriles

Nitrile Oxidation

While no examples exist for position 8, 2-cyanoimidazo[1,2-a]pyridines are oxidized to carboxylic acids using KMnO₄ in acidic conditions. Introducing a nitrile at position 8 via SNAr or cross-coupling could enable this route.

Continuous-Flow Synthesis Methodologies

Continuous-flow systems enhance reaction control and scalability. A three-reactor flow system for imidazo[1,2-a]pyridine-2-carboxylic acid synthesis achieves 89% yield by maintaining precise temperature (100°C) and residence time. Adapting this to position 8 would require:

  • Microfluidic halogenation at position 8.
  • In-line liquid-liquid extraction to remove byproducts.
  • Integrated carboxylation reactor.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantage Limitation
Cyclocondensation 42% One-step core formation Wrong regiochemistry for COOH
Halogenation-Carboxylation ~35%* Direct C–COOH bond formation Multi-step, costly catalysts
Continuous-Flow N/A High purity, scalability Not demonstrated for position 8

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Key Structural Differences :

  • Position of Functional Groups : The carboxylic acid group at position 8 in the target compound contrasts with its placement at position 2 in analogues like CAS 1237838-84-4 .
  • Substituent Effects : Chlorine at position 8 (CAS 881841-42-5) increases steric bulk and may influence metabolic stability .

Physicochemical Properties

Aqueous Solubility

  • However, its hydrate form (CAS 2060044-54-2) exhibits improved solubility via hydrogen bonding with water .
  • Ethyl ester derivatives (e.g., CAS 1237838-84-4) show enhanced lipophilicity, favoring membrane permeability but requiring hydrolysis for bioactivity .

Thermal Stability

  • Trifluoromethyl groups generally enhance thermal stability. For example, ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1363405-48-4) retains stability under microwave-assisted synthesis conditions .

Antitrypanosomal Activity

  • 8-Aryl-substituted imidazo[1,2-a]pyridines (e.g., 8-chloro derivatives) demonstrate potent antitrypanosomal activity, with IC₅₀ values in the nanomolar range. The trifluoromethyl group enhances target affinity by modulating electron density .

Kinase Inhibition

  • Imidazo[1,2-a]pyridine-8-carboxylic acid derivatives act as cyclin-dependent kinase (CDK) inhibitors. Substituents at position 2 (e.g., esters or amides) modulate selectivity for CDK isoforms .

Biological Activity

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C9H6F3N2O2
  • Molecular Weight: 264.59 g/mol
  • CAS Number: 353258-35-2

Biological Activity Overview

The compound has shown promising biological activities, particularly in the context of anti-inflammatory responses and potential therapeutic applications.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit notable anti-inflammatory effects. For instance, compounds structurally related to 6-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Table 1: Inhibitory Activity of Related Compounds

Compound IDStructureIC50 (μM)Reference
5Imidazo derivative0.04 ± 0.09
6Imidazo derivative0.04 ± 0.02
CelecoxibStandard COX inhibitor0.04 ± 0.01

Structure-Activity Relationships (SAR)

The SAR studies suggest that the presence of electron-withdrawing groups such as trifluoromethyl significantly enhances the anti-inflammatory activity of these compounds. The introduction of substituents at specific positions on the imidazo ring can modulate their pharmacological properties.

Key Findings

  • Electron-Withdrawing Groups: The trifluoromethyl group at position 6 increases potency against COX enzymes.
  • Positioning of Substituents: Variations in the carboxylic acid moiety influence solubility and bioavailability.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Carrageenan-Induced Paw Edema Model : Compounds were tested for their ability to reduce inflammation in vivo, demonstrating significant reductions in paw swelling compared to controls.
  • Cotton Pellet-Induced Granuloma : The effectiveness was assessed through granuloma formation, showing that imidazo derivatives exhibited comparable effects to established anti-inflammatory drugs like indomethacin.

Table 2: Efficacy in Preclinical Models

Study TypeCompound IDED50 (μM)Comparison DrugReference
Carrageenan-induced edemaCompound A11.60Indomethacin
Cotton pellet-induced granulomaCompound B9.17Indomethacin

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